molecular formula C24H25N3O4 B6483093 ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 942009-79-2

ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B6483093
CAS RN: 942009-79-2
M. Wt: 419.5 g/mol
InChI Key: SESBTIWMYOQEEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group might participate in hydrolysis reactions, and the pyridazine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Anti-Inflammatory Activity

Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been investigated for its anti-inflammatory potential. Researchers synthesized a series of related compounds and evaluated their anti-inflammatory activity in vivo using a rat paw edema model. Notably, some derivatives exhibited promising anti-inflammatory effects within 9 to 12 hours, with inhibition percentages ranging from 39.021% to 54.239%. Compounds 4i and 4a demonstrated comparable or better activity than the standard drug indomethacin .

Medicinal Chemistry and Drug Development

The compound’s unique structure, incorporating both a dihydropyridazine ring and a benzamido group, provides a chemically differentiated building block. Medicinal chemists can explore its potential as a scaffold for designing novel drug candidates. Specifically, its hindered amine motif may be valuable for developing safer anti-inflammatory drugs with reduced side effects .

Organic Synthesis

Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate serves as an interesting intermediate in organic synthesis. Researchers have employed innovative hydroamination methods to access this hindered amine, expanding the toolbox for synthetic chemists .

Screening Compounds

The compound, along with over 80 other sterically hindered secondary amines, can be used as structurally distinct screening compounds. Researchers can explore its interactions with biological targets and assess its potential in drug discovery .

Resonance Stabilization Studies

Given the presence of the benzene ring, researchers may investigate resonance stabilization effects on benzylic carbocations. This compound could serve as a model system for studying reactions at the benzylic position .

Building Blocks for Heterocyclic Chemistry

The dihydropyridazine moiety in ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate offers opportunities for constructing heterocyclic compounds. Researchers can explore its reactivity in various cyclization reactions and its potential as a building block for diverse heterocycles .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, if it’s an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include studying its biological activity, developing methods for its synthesis, and investigating its reactivity .

properties

IUPAC Name

ethyl 4-[(4-tert-butylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-5-31-23(30)21-19(15-20(28)27(26-21)18-9-7-6-8-10-18)25-22(29)16-11-13-17(14-12-16)24(2,3)4/h6-15H,5H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESBTIWMYOQEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-tert-butylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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